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Compound of Interest

ethyl 5-hydroxy-1-methyl-1H-
Compound Name:
pyrazole-3-carboxylate

Cat. No.: B1314084

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 5-hydroxy-1-methyl-1H-
pyrazole-3-carboxylate

Abstract

This guide provides a comprehensive technical overview of the key spectroscopic
characteristics of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (C7H10N203, M.W.:
170.17 g/mol ). As a valuable heterocyclic building block in medicinal chemistry and materials
science, unambiguous structural confirmation is critical. This document serves as a reference
for researchers, scientists, and drug development professionals, offering an in-depth analysis
of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. By synthesizing data from structurally analogous compounds and foundational
spectroscopic principles, this guide establishes a reliable predictive framework for its
characterization. Furthermore, it outlines robust, field-proven protocols for data acquisition and
a logical workflow for structural verification, ensuring scientific integrity and reproducibility.

Introduction to the Compound and Its Structural
Nuances

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a substituted pyrazole, a class of
heterocyclic compounds renowned for its wide range of biological activities and applications as
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synthetic intermediates.[1] Its structure features a central pyrazole ring, an N-methyl group, an
ethyl ester at the 3-position, and a hydroxyl group at the 5-position.

A crucial aspect of this molecule's chemistry is the potential for keto-enol tautomerism. The 5-
hydroxy form (1a) can exist in equilibrium with its 5-oxo tautomer, ethyl 1-methyl-5-oxo-4,5-
dihydro-1H-pyrazole-3-carboxylate (1b). The predominant tautomer is often dependent on the
solvent and physical state.[2] Spectroscopic analysis, particularly NMR, is essential to
determine which form is present under specific experimental conditions. This guide will focus
on the characterization of the 5-hydroxy tautomer, which is frequently observed in DMSO
solutions for similar compounds.[2]

Predictive Spectroscopic Profile

While a complete, published dataset for this exact molecule is not readily available, a highly
accurate predictive profile can be constructed by analyzing data from closely related analogs,
such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[2] and other substituted
pyrazoles.[3]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides information on the number of different types of protons and
their connectivity. The expected spectrum in a solvent like DMSO-des would show five distinct
signals.

Table 1: Predicted *H NMR Chemical Shifts and Splitting Patterns
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Assignment

Predicted Shift
(5, ppm)

Multiplicity

Integration

Rationale and
Comparative
Insights

Ethyl -CHs

~1.30

Triplet (1) 3H

Typical range for
an ethyl ester
methyl group
coupled to a CH:2
group.

N-CHs

~3.75

Singlet (s) 3H

Consistent with
an N-methyl
group on an
electron-deficient

aromatic ring.

Ethyl -CH2

~4.25

Quartet (q) 2H

Typical range for
an ethyl ester

methylene group
coupled to a CHs

group.

Pyrazole C4-H

~6.00

Singlet (s) 1H

The chemical
shift for the C4-H
proton in the
analogous
methyl 5-
hydroxy-1-
phenyl-1H-
pyrazole-3-
carboxylate is
observed at 5.98

ppm.[2]

Hydroxyl O-H

>11.0

Broad Singlet (bor  1H

s)

The acidic proton
of the enol
tautomer is
expected to be
significantly

downfield and
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may exchange
with water in the
solvent. The
phenyl analog
shows this
proton at a very
downfield shift of
12.16 ppm.[2]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy identifies all unique carbon environments in the molecule. Seven
distinct signals are predicted for the structure.

Table 2: Predicted 3C NMR Chemical Shifts
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Rationale and Comparative

Assignment Predicted Shift (6, ppm) .

Insights

Standard chemical shift for an
Ethyl -CHs ~ 145

ethyl ester methyl carbon.

Typical range for an N-methyl
N-CHs ~35.0 P I _ Y

group on a pyrazole ring.

Standard chemical shift for an
Ethyl -CH2 ~60.0

ethyl ester methylene carbon.

The C4 carbon is expected to
Pyrazole C4 ~95.0 o )

be significantly shielded.

Carbon bearing the ester
Pyrazole C3 ~140.0 )

group, deshielded.

Carbon bearing the hydroxyl
Pyrazole C5 ~158.0 group, highly deshielded due

to the enolic oxygen.

Typical chemical shift for an
Ester C=0 ~162.0 a,B-unsaturated ester carbonyl

carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands
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Wavenumber . . . e L.
( 1 Functional Group Vibrational Mode Justification
cm-

A broad, strong
absorption
characteristic of a
hydrogen-bonded

~ 3200 (broad) O-H Stretching hydroxyl group is
expected. The phenyl
analog shows a
similar peak at 3204

cm~1[2]

Aliphatic C-H
) stretching from the N-
~ 2980 C-H (sp3) Stretching
methyl and ethyl

groups.

Strong absorption
typical for an a,3-
] unsaturated ester
~ 1725 C=0 (Ester) Stretching
carbonyl. The phenyl
analog shows this

peak at 1728 cm~1.[2]

Multiple bands
) ] corresponding to the
1600 - 1500 C=C/C=N Ring Stretching ]
pyrazole aromatic

system.

Strong C-O stretching
~ 1250 C-O Stretching band associated with

the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering structural clues.
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e Molecular lon (M*): For the molecular formula C7H10N203, the exact mass is 170.0691.
High-resolution mass spectrometry (HRMS) should detect the [M+H]* ion at m/z 171.0764 in
positive ion mode (e.g., ESIY).

o Key Fragmentation Patterns: Common fragmentation would involve the loss of the ethoxy
group (-OCzHs, 45 Da) from the ester, or the loss of the entire ethyl ester group.

Recommended Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized
protocols are recommended.

Sample Preparation

o Ensure the sample is pure, as impurities will complicate spectral analysis. Recrystallization
or chromatography may be necessary.

e Dry the sample thoroughly under vacuum to remove residual solvents, which can obscure
key signals, particularly in *H NMR.

NMR Data Acquisition Protocol

e Solvent Selection: Dissolve ~10-15 mg of the compound in 0.6 mL of deuterated dimethyl
sulfoxide (DMSO-ds). DMSO-ds is recommended as it effectively solubilizes polar
compounds and allows for the observation of exchangeable protons like the O-H proton.

e Spectrometer: Use a spectrometer with a minimum field strength of 400 MHz for *H NMR to
ensure adequate signal dispersion.

e 'H NMR Parameters:
o Acquire at a standard probe temperature (e.g., 298 K).
o Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
o Reference the spectrum to the residual solvent peak of DMSO-de (6 ~2.50 ppm).

e 1B3C NMR Parameters:
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o Acquire using a proton-decoupled pulse program.

o A higher number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Reference the spectrum to the DMSO-ds solvent peak (& ~39.52 ppm).

IR Data Acquisition Protocol

o Technique: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR)
accessory, which requires minimal sample preparation.

e Procedure:

[¢]

Record a background spectrum of the clean ATR crystal.

o

Place a small amount of the solid sample directly onto the ATR crystal.

[e]

Apply pressure to ensure good contact and record the sample spectrum.

(¢]

Typically, 16-32 scans at a resolution of 4 cm~* are sufficient.

Mass Spectrometry Acquisition Protocol

o Technique: Electrospray ionization (ESI) is the preferred method for this polar, non-volatile
compound.

e Procedure:

o Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or
acetonitrile.

o Infuse the solution directly into the ESI source.

o Acquire spectra in both positive and negative ion modes to observe [M+H]* and [M-H]~
ions, respectively.

o Perform HRMS analysis to confirm the elemental composition.
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Data Interpretation and Structural Verification
Workflow

A systematic approach is essential for unambiguous structure confirmation. The workflow
below outlines the logical process of integrating data from multiple spectroscopic techniques.
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[1. Acquire 1H & 13C NMR}

[2. Acquire FT-IR)

@. Acquire HRMS] Vibrational Data
- J
Mass Data
Initial Analysis
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4. Confirm Molecular Formula 5. ldentify Functional Groups
(HRMS: C7H10N203) (IR: O-H, C=0)

4 Detailed NMVR Interpretation
6. Assign *H NMR Signals <
(Ethyl, N-Me, Pyrazole-H, OH)

2D NMR (HSQC/HMBC)
(Optional but recommended)

7. Assign 13C NMR Signals
(Correlate with 1H)

J

Final Verification

8. Structure Verified

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Verification.

NMR Data
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Conclusion

The structural elucidation of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate relies on a
multi-technique spectroscopic approach. The predicted data presented in this guide, derived
from foundational principles and analysis of analogous structures, provides a robust framework
for its identification. Key identifying features include the characteristic singlet for the C4-H
proton around 6.00 ppm in the *H NMR spectrum, the highly deshielded O-H proton signal, a
strong ester carbonyl stretch near 1725 cm~1 in the IR spectrum, and a molecular ion peak
consistent with the formula C7H10N203 in the mass spectrum. Adherence to the recommended
experimental protocols will ensure the acquisition of high-fidelity data, enabling researchers to
confidently confirm the structure of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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